

An In-depth Technical Guide to the Chemical Structure of Meliponamycin A

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Compound of Interest

Compound Name: *Meliponamycin A*

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Abstract

Meliponamycin A is a novel, biologically active cyclic hexadepsipeptide natural product. Isolated from *Streptomyces* sp. ICBG1318, a bacterium associated with the stingless bee *Melipona scutellaris*, this molecule has demonstrated significant antimicrobial properties.[1][2][3] It exhibits potent activity against the entomopathogen *Paenibacillus* larvae as well as the human pathogens *Staphylococcus aureus* and *Leishmania infantum*. [1] Structurally, **Meliponamycin A** is distinguished by a complex architecture featuring a highly substituted tetrahydropyranyl (THP) side chain, a unique polyketide fragment, attached to a depsipeptide core.[4][5] Its complete structure and absolute stereochemistry have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[1][6] This document provides a comprehensive overview of the chemical structure of **Meliponamycin A**, including detailed spectroscopic data, experimental protocols for its characterization, and a summary of its synthesis, tailored for researchers in natural product chemistry and drug development.

Chemical Structure Elucidation

The determination of **Meliponamycin A**'s intricate structure was a multi-faceted process relying on a combination of high-resolution mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments. The absolute configuration of its constituent amino acids was established using the advanced Marfey's method.[1][2]

Molecular Formula and Core Structure

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of **Meliponamycin A** as $C_{36}H_{61}N_7O_{12}$.^[1] The molecule is a cyclic hexadepsipeptide, meaning its core is a ring composed of six amino acid residues linked by both amide and ester bonds (a depsipeptide). A key distinguishing feature is a complex polyketide-derived side chain, which includes a substituted tetrahydropyran ring, attached to the peptide macrocycle.^{[4][5]}

Constituent Residues

Analysis of NMR data and chemical degradation followed by chiral chromatography (the advanced Marfey's method) identified the six core residues of the hexadepsipeptide ring.^[1] The structure is also related to other natural products like the oleamycins and polyoxypeptins.^[5]

Quantitative Spectroscopic and Biological Data

The following tables summarize the key quantitative data that were instrumental in the characterization of **Meliponamycin A**.

Table 1: Physicochemical Properties of Meliponamycin A

Property	Value	Source
Molecular Formula	$C_{36}H_{61}N_7O_{12}$	^[1]
Molecular Weight	783.4378 Da	^[7]
HRESIMS Data	m/z [M+H] ⁺	^[1]
Appearance	Colorless powder	^[1]
Origin	Streptomyces sp. ICBG1318	^[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Meliponamycin A (CDCl₃)

The following data is compiled from the primary literature. Chemical shifts (δ) are reported in ppm.^[1]

Position	δ C (ppm), type	δ H (ppm), mult. (J in Hz)	Key HMBC Correlations
1	167.3, C	-	-
2	51.7, CH	4.69, d (17.5)	1, 3
3.43, d (17.5)			
2 N-CH ₃	36.6, CH ₃	3.12, s	2, 3
3	170.9, C	-	-
4	42.7, CH	5.04, m	3, 5
3.63, m			
5	172.8, C	-	-
6	29.3, CH ₂	2.78, s	6, 8
8	166.8, C	-	-
11	48.4, CH	5.32, d (4.7)	10, 12, 13
17	33.3, CH	1.87, m	-
18	30.6, CH ₂	1.57, m	-
19	19.2, CH ₃	0.87, brs	17, 18, 20
24	27.3, CH	1.71, m	-
28	20.0, CH ₃	1.35, s	21, 22, 23
30	24.3, CH	1.67, m	31, 32
32	21.3, CH ₃	0.82, d (4.3)	29, 31
34	8.4, CH ₃	0.89, brs	27, 33

Table 3: Antimicrobial Activity of Meliponamycin A (MIC values)

Organism	MIC (μM)	Source
Paenibacillus larvae	1.94	[1]
Staphylococcus aureus	1.08	[1]
Leishmania infantum	1.72	[1]

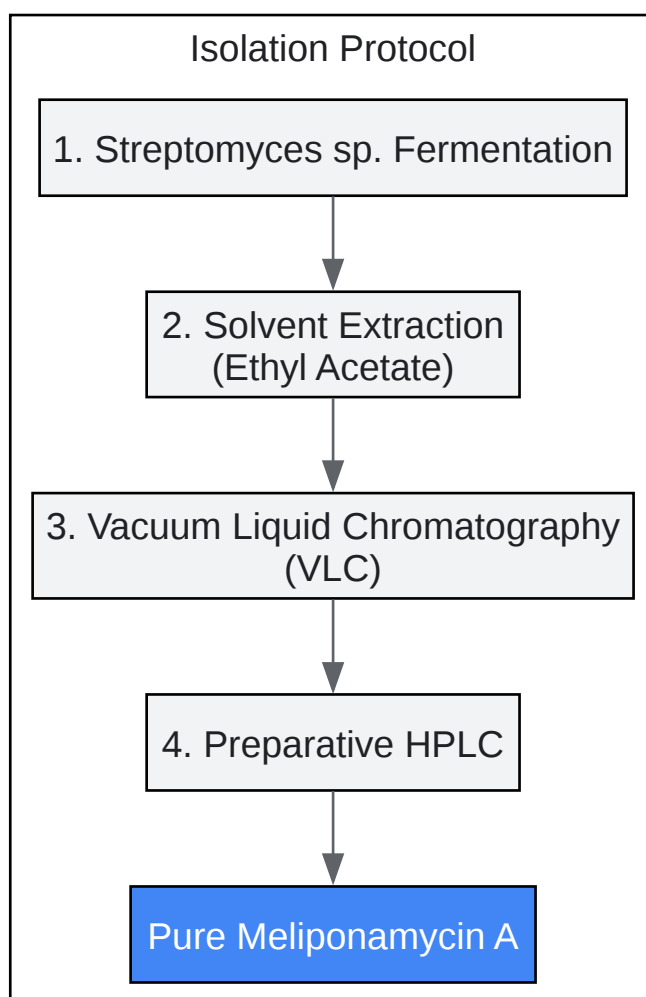
Experimental Protocols & Methodologies

The characterization and synthesis of **Meliponamycin A** involve sophisticated experimental procedures. Below are overviews of the key protocols.

Isolation and Purification Workflow

Meliponamycin A was isolated from a culture of *Streptomyces* sp. ICBG1318. The general workflow involves:

- **Fermentation:** Large-scale cultivation of the *Streptomyces* strain in a suitable nutrient broth to promote the production of secondary metabolites.
- **Extraction:** The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.
- **Chromatographic Separation:** The crude extract is subjected to multiple rounds of chromatography. This typically includes vacuum liquid chromatography (VLC) followed by high-performance liquid chromatography (HPLC) to separate the complex mixture into pure compounds.[\[1\]](#)
- **Purification:** Final purification is achieved using reversed-phase HPLC to yield **Meliponamycin A** as a colorless powder.



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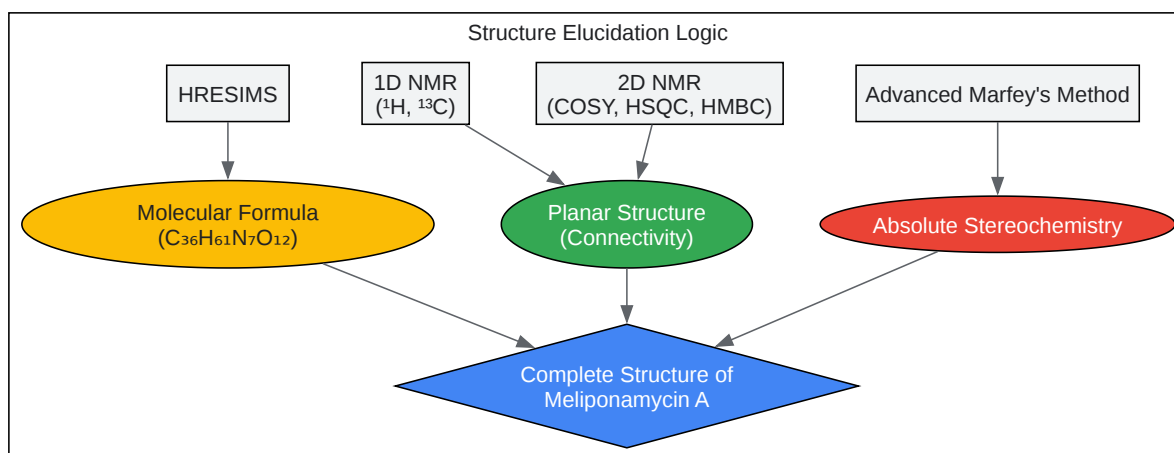
Fig 1. General workflow for the isolation of **Meliponamycin A**.

Structure Elucidation Methodology

The planar structure and stereochemistry were determined through a combination of spectroscopic and chemical methods.

- Mass Spectrometry (MS): HRESIMS provides the exact mass and molecular formula.[[1](#)]
- 1D NMR Spectroscopy: ^1H and ^{13}C NMR spectra reveal the number and types of protons and carbons in the molecule.

- 2D NMR Spectroscopy: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular fragments by identifying proton-proton and proton-carbon correlations through bonds.[1]
- Advanced Marfey's Method: To determine the absolute stereochemistry of the amino acid components, the purified **Meliponamycin A** is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are analyzed by HPLC and compared with authentic standards, allowing for the unambiguous assignment of D or L configuration for each amino acid.[1]



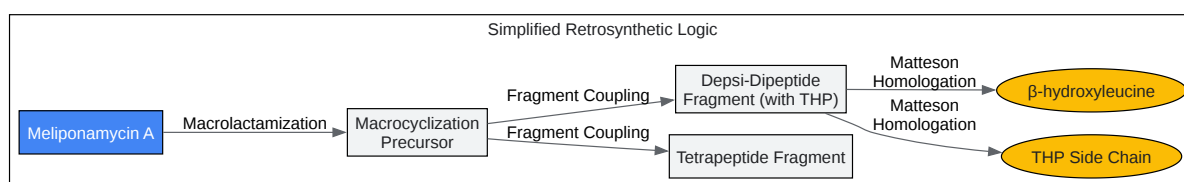
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Fig 2. Logic flow for determining the complete chemical structure.

Total Synthesis of Meliponamycin A

The first total synthesis of **Meliponamycin A** was reported, confirming the structure and stereochemistry assigned through spectroscopic methods.[5][6] The synthesis is a significant achievement, providing a route for producing analogs for structure-activity relationship (SAR) studies.

A key strategy employed was the Matteson homologation, a powerful method for the stereoselective construction of carbon-carbon bonds.[4][8] This iterative process was crucial for building the complex, stereochemically rich fragments of the molecule, particularly the substituted THP side chain and the β -hydroxyleucine residue.[6][9] The overall synthesis involved a convergent approach where key fragments were synthesized independently and then coupled together, followed by macrocyclization to form the depsipeptide ring.[8]



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Fig 3. Simplified retrosynthetic analysis of **Meliponamycin A**.

Conclusion

Meliponamycin A is a structurally complex and potent antimicrobial cyclic hexadepsipeptide. Its chemical architecture, elucidated through detailed spectroscopic analysis and confirmed by total synthesis, presents a compelling scaffold for medicinal chemistry. The presence of a unique polyketide-derived side chain and a depsipeptide core offers multiple avenues for synthetic modification. The detailed structural and biological data provided herein serve as a critical resource for researchers and drug developers aiming to explore the therapeutic potential of the meliponamycin class of natural products.

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